molecular formula C9H15N3O B8109047 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine

Cat. No.: B8109047
M. Wt: 181.23 g/mol
InChI Key: CAGGCIGZVMVKQB-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system combining an imidazole ring and a pyrazine ring, making it a part of the imidazopyrazine family. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized imidazopyrazine derivatives, while reduction could produce reduced forms with modified functional groups.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating them. For example, it may exhibit kinase inhibitory activity by binding to the active sites of kinases, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyrazine derivatives, such as:

  • 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrazine
  • Imidazo[1,2-A]pyrazine derivatives with different substituents

Uniqueness

What sets 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxymethyl and methyl groups can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-(methoxymethyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGGCIGZVMVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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